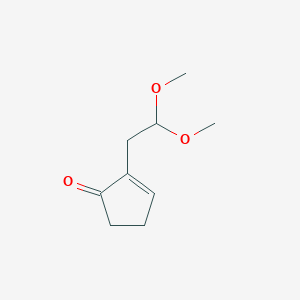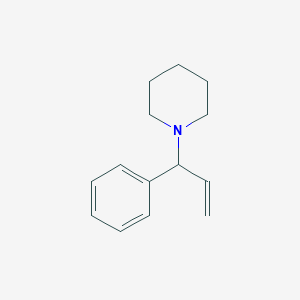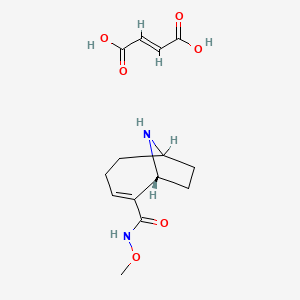
(6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-N-Methoxy-9-azabicyclo(421)non-4-ene-5-carboxamide (E)-but-2-enedioate is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by functionalization to introduce the methoxy and carboxamide groups. Reaction conditions often involve the use of strong bases and acids, as well as specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
(6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved often depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
(6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide: A closely related compound with similar structural features.
(6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (Z)-but-2-enedioate: Differing only in the configuration of the double bond.
Uniqueness
The uniqueness of (6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
125736-28-9 |
|---|---|
Fórmula molecular |
C14H20N2O6 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(1R)-N-methoxy-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide |
InChI |
InChI=1S/C10H16N2O2.C4H4O4/c1-14-12-10(13)8-4-2-3-7-5-6-9(8)11-7;5-3(6)1-2-4(7)8/h4,7,9,11H,2-3,5-6H2,1H3,(H,12,13);1-2H,(H,5,6)(H,7,8)/b;2-1+/t7?,9-;/m1./s1 |
Clave InChI |
YRWLFBJPKBRGJJ-JZJYLFOCSA-N |
SMILES isomérico |
CONC(=O)C1=CCCC2CC[C@H]1N2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CONC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


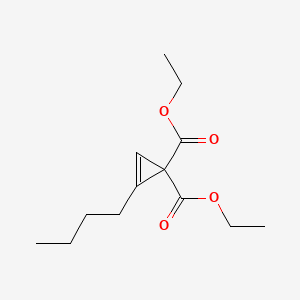
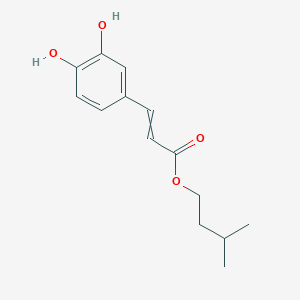
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)

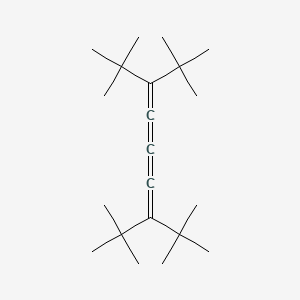
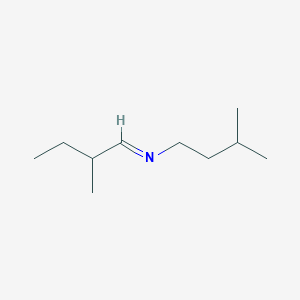

![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
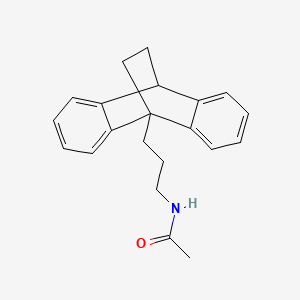

![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)

